molecular formula C18H19BrN2O2 B268952 1-(3-Bromo-4-methoxybenzoyl)-4-phenylpiperazine

1-(3-Bromo-4-methoxybenzoyl)-4-phenylpiperazine

Cat. No. B268952
M. Wt: 375.3 g/mol
InChI Key: KSQKWHOYWSDAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-methoxybenzoyl)-4-phenylpiperazine, commonly known as BPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

BPP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, BPP has been shown to act as a potent antagonist of 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and depression. BPP has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal.
In pharmacology, BPP has been studied for its potential as an antipsychotic drug. It has been shown to have a high affinity for D2 receptors, which are involved in the regulation of dopamine signaling in the brain. BPP has also been shown to have a low affinity for muscarinic receptors, which are involved in the regulation of acetylcholine signaling in the brain.
In medicinal chemistry, BPP has been studied for its potential as a lead compound for the development of novel drugs. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Mechanism of Action

The mechanism of action of BPP involves its interaction with various receptors and neurotransmitters in the brain. BPP acts as an antagonist of 5-HT1A receptors, which inhibits the release of serotonin and reduces anxiety and depression. BPP also inhibits the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain and improves mood, attention, and arousal. BPP also has a high affinity for D2 receptors, which inhibits the activity of dopamine and reduces psychotic symptoms.
Biochemical and Physiological Effects
BPP has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which improves mood, attention, and arousal. BPP has also been shown to reduce anxiety and depression by inhibiting the release of serotonin. BPP has also been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

BPP has several advantages for lab experiments. It has a high affinity for various receptors and neurotransmitters in the brain, which makes it a useful tool for studying the neurochemistry of various psychiatric disorders. BPP also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, BPP has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the body are not well understood. BPP is also expensive and difficult to synthesize, which limits its availability for research purposes.

Future Directions

There are several future directions for the study of BPP. One direction is the development of novel drugs based on the structure of BPP. BPP has a favorable pharmacokinetic profile and has shown potential as a lead compound for the development of novel drugs. Another direction is the study of the long-term effects of BPP on the body. BPP is a relatively new compound, and its long-term effects on the body are not well understood. Finally, the study of BPP in combination with other drugs may provide insights into the neurochemistry of various psychiatric disorders.

Synthesis Methods

The synthesis of BPP involves the reaction of 3-bromo-4-methoxybenzoyl chloride with phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain pure BPP.

properties

Product Name

1-(3-Bromo-4-methoxybenzoyl)-4-phenylpiperazine

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

(3-bromo-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H19BrN2O2/c1-23-17-8-7-14(13-16(17)19)18(22)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3

InChI Key

KSQKWHOYWSDAEB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Br

Origin of Product

United States

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